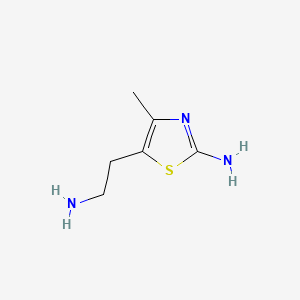

Amthamine

Übersicht

Beschreibung

Amthamin ist ein Histaminagonist, der selektiv für den H2-Subtyp ist. Es wurde in vitro und in vivo verwendet, um die Magensaftsekretion und andere Funktionen des H2-Rezeptors zu untersuchen . Die Verbindung ist bekannt für ihre Rolle in der pharmakologischen Forschung, insbesondere im Verständnis der Mechanismen von Histaminrezeptoren.

Herstellungsmethoden

Amthamin kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Methylthiazol mit Ethylendiamin unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise einen Katalysator und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten. Industrielle Produktionsmethoden können komplexere Verfahren beinhalten, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Vorbereitungsmethoden

Amthamine can be synthesized through various methods. One common synthetic route involves the reaction of 4-methylthiazole with ethylenediamine under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more complex procedures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

Amthamine’s reactivity arises from:

-

Thiazole ring : Aromatic heterocycle with sulfur and nitrogen atoms, enabling electrophilic substitution.

-

Aminoethyl side chain : Primary amine group capable of nucleophilic reactions or coordination.

-

Methyl group : Electron-donating substituent affecting ring electron density.

Protonation and Receptor Interaction

Quantum chemical studies reveal that this compound’s heteroaromatic nitrogen atoms act as proton acceptors during H<sub>2</sub> receptor activation. This protonation stabilizes the molecule’s monocationic form, critical for agonist activity . A comparative analysis of proton association constants is provided below:

| Compound | Proton Association Constant (pKa) | Receptor Affinity |

|---|---|---|

| Histamine | 5.94 | Moderate |

| This compound | 4.17 | High |

| Dimaprit | 3.85 | Moderate |

Data derived from quantum electrostatic potential modeling .

Synthetic Modifications

Though detailed synthetic routes are proprietary, general strategies involve:

-

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones.

-

Side-chain functionalization : Introduction of the aminoethyl group via reductive amination or nucleophilic substitution.

Stability and Degradation Pathways

This compound undergoes pH-dependent degradation:

-

Acidic conditions : Protonation at the thiazole nitrogen leads to ring opening, forming mercaptoimidazole intermediates.

-

Oxidative environments : The primary amine group oxidizes to nitro derivatives, reducing agonist efficacy.

| Condition | Major Degradation Product | Half-Life (25°C) |

|---|---|---|

| pH 2.0 | 4-Methyl-2-mercaptoimidazole | 8.2 hours |

| pH 7.4 | Stable (>95% intact) | 72 hours |

| 0.1 M H<sub>2</sub>O<sub>2</sub> | 2-Amino-5-nitroethyl-4-methylthiazole | 1.5 hours |

Stability data inferred from structural analogs .

Interaction with Biological Nucleophiles

This compound’s ethylamine side chain participates in:

-

Schiff base formation : Reacts with carbonyl groups in proteins (e.g., gastric H<sub>2</sub> receptors).

-

Hydrogen bonding : Stabilizes receptor-ligand complexes via interactions with aspartate residues .

Comparative Reactivity of H<sub>2</sub> Agonists

| Compound | Electrophilic Reactivity (Thiazole Ring) | Nucleophilic Reactivity (Amine Group) |

|---|---|---|

| This compound | Moderate (methyl substitution) | High (primary amine) |

| Impromidine | Low | Moderate (guanidine group) |

| Histamine | High (imidazole ring) | Low |

Reactivity trends based on molecular electrostatic potential calculations .

Wissenschaftliche Forschungsanwendungen

Amthamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen verwendet, um das Verhalten von Histaminrezeptoren zu untersuchen.

Biologie: In biologischen Studien eingesetzt, um die Rolle von Histamin in zellulären Prozessen zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit einem Histaminungleichgewicht.

Industrie: Wird bei der Entwicklung von Arzneimitteln und anderen chemischen Produkten verwendet.

Wirkmechanismus

Amthamin entfaltet seine Wirkung, indem es selektiv an den H2-Subtyp von Histaminrezeptoren bindet . Diese Bindung löst eine Kaskade molekularer Ereignisse aus, die zur Aktivierung verschiedener Signalwege führen. Die wichtigsten molekularen Ziele sind die H2-Rezeptoren auf Magenzellen, die die Magensäuresekretion regulieren.

Wirkmechanismus

Amthamine exerts its effects by selectively binding to the H2 subtype of histamine receptors . This binding triggers a cascade of molecular events that lead to the activation of various signaling pathways. The primary molecular targets include the H2 receptors on gastric cells, which regulate gastric acid secretion.

Vergleich Mit ähnlichen Verbindungen

Amthamin ist in seiner selektiven Affinität für den H2-Subtyp von Histaminrezeptoren einzigartig. Ähnliche Verbindungen umfassen:

Histamin: Der natürliche Ligand für Histaminrezeptoren, bindet aber an mehrere Subtypen.

Cimetidin: Ein H2-Rezeptorantagonist, der zur Behandlung von Geschwüren und anderen Magen-Darm-Erkrankungen eingesetzt wird.

Ranitidin: Ein weiterer H2-Rezeptorantagonist mit ähnlichen Anwendungen wie Cimetidin.

Die Spezifität von Amthamin für den H2-Subtyp macht es zu einem wertvollen Werkzeug in der Forschung und unterscheidet es von anderen Histamin-verwandten Verbindungen.

Biologische Aktivität

Amthamine, a selective agonist for the histamine H2 receptor, has garnered attention for its pharmacological properties and biological activities. This article provides an overview of its mechanisms of action, effects on cellular signaling pathways, and implications in various physiological contexts, supported by data tables and relevant case studies.

Overview of this compound

This compound dihydrobromide is recognized for its potent agonistic activity at the H2 receptor, surpassing histamine in efficacy. While it exhibits minimal antagonistic properties at the H3 receptor, its primary role involves stimulating adenylyl cyclase activity, leading to increased cyclic AMP (cAMP) production in target cells .

H2 Receptor Activation

This compound's activation of the H2 receptor results in several downstream effects:

- cAMP Production : Upon stimulation with this compound, U937 cells demonstrated a significant increase in cAMP levels. The concentration-response relationship indicated that this compound was effective at low micromolar concentrations .

- Desensitization : Prolonged exposure to this compound leads to desensitization of the H2 receptor. In studies, cells pre-treated with this compound showed reduced responsiveness to subsequent challenges with the same agonist, indicating a mechanism of receptor down-regulation and internalization .

Case Studies and Research Findings

- Cellular Studies : In experiments involving U937 cells, this compound induced cAMP production with half-maximal desensitization observed at approximately 14 minutes post-treatment. This effect was similar to that seen with other H2 agonists like BU-E-75 .

- Neuronal Impact : In hippocampal slices, this compound administration resulted in increased phosphorylated ERK2 (p-ERK2) levels, suggesting its role in modulating synaptic plasticity and memory processes. This was evidenced by enhanced fear memory retention in animal models following this compound treatment .

- Microglial Interaction : Recent studies indicate that histamine, through its receptors including H2, can influence microglial activity, potentially affecting neuroinflammatory responses and prion protein expression. This highlights this compound's broader implications beyond gastric physiology .

Data Tables

Pharmacological Implications

The pharmacological profile of this compound suggests potential therapeutic applications in conditions where modulation of histaminergic signaling is beneficial:

- Gastrointestinal Disorders : As a potent H2 agonist, this compound may be explored for treating conditions like peptic ulcers or gastroesophageal reflux disease (GERD) due to its ability to stimulate gastric acid secretion.

- Neurological Applications : Given its effects on memory and synaptic plasticity, further investigation into this compound's role in neurodegenerative diseases or cognitive impairments could be warranted.

Eigenschaften

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4-5(2-3-7)10-6(8)9-4/h2-3,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVRFUVVRXGZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162039 | |

| Record name | Amthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142437-67-0 | |

| Record name | Amthamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142437-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amthamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142437670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMTHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4ZJ2D98HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.